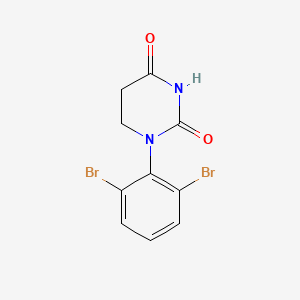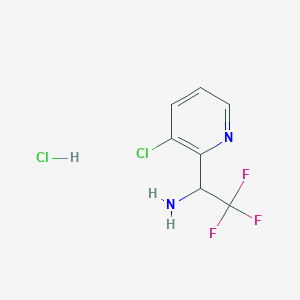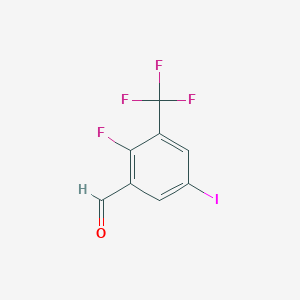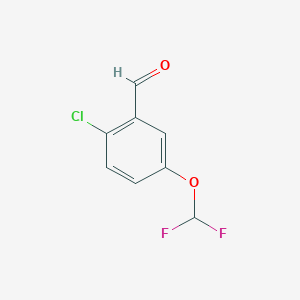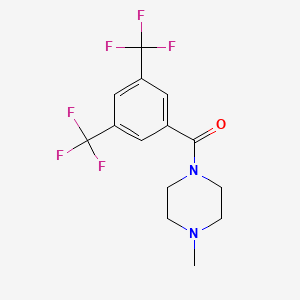
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a methanone group linked to a 4-methylpiperazine moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)benzaldehyde and 4-methylpiperazine.
Condensation Reaction: The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde reacts with the amine group of 4-methylpiperazine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Acylation: The resulting amine is acylated with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl groups and the piperazine moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)thiourea: Known for its use in promoting organic transformations and as a hydrogen-bonding catalyst.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Used as an organocatalyst in various bond-forming reactions.
3,5-Bis(trifluoromethyl)benzyl bromide: Utilized as a derivatization reagent in analytical chemistry.
Uniqueness
(3,5-Bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is unique due to its combination of trifluoromethyl groups and a piperazine moiety, which imparts distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H14F6N2O |
|---|---|
Peso molecular |
340.26 g/mol |
Nombre IUPAC |
[3,5-bis(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H14F6N2O/c1-21-2-4-22(5-3-21)12(23)9-6-10(13(15,16)17)8-11(7-9)14(18,19)20/h6-8H,2-5H2,1H3 |
Clave InChI |
LHODQMNKAFCVPE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
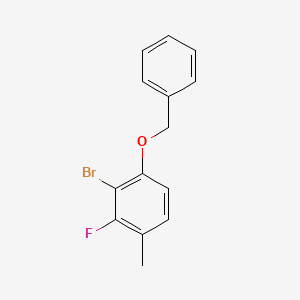

![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
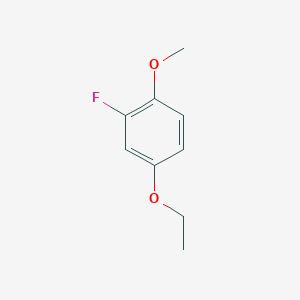
![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)
![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

